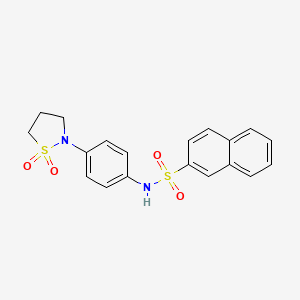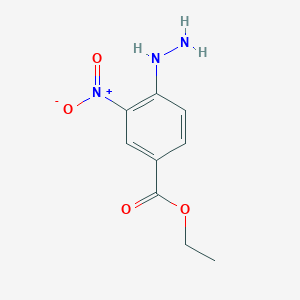![molecular formula C6H4N2O2S B2931173 Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1510356-99-6](/img/structure/B2931173.png)
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Mecanismo De Acción
Target of Action
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By targeting CDK2, this compound can potentially disrupt the uncontrolled cell division seen in cancerous cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within certain cell lines . The exact molecular interactions between the compound and CDK2 are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, plays a vital role in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound can potentially halt the cell cycle, preventing the replication of cancer cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell growth in certain cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis, a form of programmed cell death, within these cells .
Análisis Bioquímico
Biochemical Properties
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid, like other pyrazole derivatives, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The compound can interact with various enzymes and proteins, influencing their function and activity
Cellular Effects
Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with dosage
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This is followed by cyclization and subsequent dehydration and dehydrogenation steps. The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown promising results in inhibiting the growth of various microbial strains and cancer cell lines .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]thiazole: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazole: Known for its anticancer properties.
Quinolinyl-pyrazoles: These compounds also exhibit significant pharmacological activities.
Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid stands out due to its unique ring fusion and the presence of a carboxylic acid group, which can enhance its solubility and reactivity
Propiedades
IUPAC Name |
pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBHMAIAOLPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=NN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510356-99-6 |
Source


|
| Record name | pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)


![2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2931097.png)

![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2931100.png)


![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)
![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)

![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2931109.png)
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)
